1,4,5-Oxathiazepane 4,4-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,5-oxathiazepane 4,4-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQCWJFIVXGEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCS(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4,5 Oxathiazepane 4,4 Dioxide and Its Analogues
Classical Cyclization Approaches to the Oxathiazepane Skeleton
Traditional synthetic routes to the 1,4,5-oxathiazepane 4,4-dioxide core often rely on well-established cyclization strategies. These methods typically involve the careful design of acyclic precursors containing the necessary functionalities to facilitate ring closure.
One-Pot and Multi-Step Synthesis Strategies (e.g., from sulfamide (B24259) derivatives)
The synthesis of oxathiazepane skeletons can be accomplished through both one-pot and multi-step sequences originating from sulfamide derivatives. For instance, novel 1,4,3,5-oxathiadiazepane 4,4-dioxides have been synthesized from the reaction of N'-benzyl-N-(2-hydroxyethyl)-sarcosine or proline sulfamide with aromatic aldehydes under acidic catalysis. mdpi.comnih.gov The requisite sulfamide precursors are prepared in a multi-step fashion, starting with the alkylation of N-Boc-sulfamide derivatives of sarcosine (B1681465) or proline, followed by deprotection and reduction. mdpi.com This highlights a common strategy where a linear precursor is assembled piece by piece before the final ring-closing step.
Another example of a one-pot protocol involves a sulfonylation/intramolecular thia-Michael addition for the synthesis of 1,5,2-dithiazepine 1,1-dioxides. ku.edu While not forming the exact 1,4,5-oxathiazepane ring, this method demonstrates the principle of combining multiple reactions in a single pot to build related seven-membered sultams. ku.educlockss.org
Precursor Design and Elaboration for Ring Closure
The design of the acyclic precursor is critical for a successful cyclization. The strategic placement of nucleophilic and electrophilic groups allows for the desired ring formation. In the synthesis of 1,4,3,5-oxathiadiazepane 4,4-dioxides, the precursor is a sulfamide derivative containing a hydroxyl group and a secondary amine, which react with an aldehyde to form the heterocyclic ring. mdpi.comnih.gov
For the synthesis of related benzofused sultams, a "click, click, cyclize" strategy has been employed. This involves a sequential two-step Huisgen cycloaddition and a Pd-catalyzed Suzuki-Miyaura coupling sequence to generate a library of sultams. uzhnu.edu.ua This modular approach allows for the introduction of diversity into the final molecule by varying the building blocks used in the initial steps.
The synthesis of N(10)-acetyleudistomin L, which contains a 1,3,7-oxathiazepine ring, utilized a modified Pictet-Spengler reaction. cdnsciencepub.com This demonstrates how established name reactions can be adapted for the construction of complex heterocyclic systems by designing appropriate precursors. cdnsciencepub.com
Hetero-Michael Addition Pathways in Oxathiazepane Formation
The hetero-Michael addition is a key reaction in the formation of oxathiazepane and related sultam rings. ku.edunih.gov This reaction involves the conjugate addition of a heteroatom nucleophile, such as an oxygen or nitrogen, to an activated alkene. nih.govsemanticscholar.org
An intramolecular oxa-Michael pathway has been utilized in a "click, click, cyclize" strategy for the synthesis of 1,4,5-oxathiazepane 4,4-dioxides. ku.edu In this approach, a vinyl sulfonamide acts as the Michael acceptor, and an internal hydroxyl group serves as the nucleophile, leading to the formation of the seven-membered ring. ku.edu The efficiency of hetero-Michael additions can be influenced by the choice of catalyst, with both Brønsted and Lewis acids being effective promoters. semanticscholar.org
The reversibility of the hetero-Michael reaction has also been explored for the development of Covalent Adaptable Networks (CANs), highlighting the dynamic nature of this chemical transformation. nih.gov
Epoxide Cascade Reactions for Oxathiazepane Core Assembly
Epoxide cascade reactions offer a powerful and efficient method for constructing complex heterocyclic scaffolds, including the oxathiazepane core. nih.govacs.orgresearchgate.net These reactions are initiated by the ring-opening of an epoxide, which then triggers one or more subsequent cyclization events. nih.govnih.gov
A formal [4+3] epoxide cascade protocol has been developed for the synthesis of oxathiazepine-1,1'-dioxides. nih.govacs.org This one-pot reaction utilizes ambiphilic sulfonamides and various epoxides. The process begins with the ring-opening of the epoxide, followed by an intramolecular oxa-Michael cyclization to yield the desired seven-membered heterocycle. nih.govacs.org This strategy demonstrates the utility of cascade reactions in rapidly building molecular complexity from simple starting materials. nih.gov
A base-mediated, transition-metal-free approach has also been developed for the synthesis of benzo[b] nih.govresearchgate.netresearchgate.netoxathiazepine 1-oxides. researchgate.netrsc.orgresearchgate.net This method involves the intermolecular ring-opening of an epoxide by a nucleophilic ortho-halogenated NH-sulfoximine, followed by an intramolecular aromatic nucleophilic substitution (SNAr) to form the heterocyclic core. rsc.orgresearchgate.net
Modern Catalytic Methods in this compound Synthesis
The development of modern catalytic methods has provided more efficient and selective routes to the this compound scaffold. Transition metal catalysis, in particular, has played a significant role in advancing the synthesis of these and other heterocyclic compounds. mdpi.com
Transition Metal-Catalyzed Cyclizations (e.g., Copper-catalyzed approaches)
Transition metals, such as copper, palladium, and rhodium, are widely used to catalyze cyclization reactions. mdpi.comthieme-connect.denih.gov These catalysts can activate substrates and promote bond formation with high efficiency and selectivity.
Copper-catalyzed reactions have proven to be particularly useful in the synthesis of heterocyclic compounds. nih.govrsc.orgmdpi.combeilstein-journals.org For example, a copper-catalyzed N-arylation cyclization has been used for the synthesis of a sultam from a disulfamide (B1202309) in 85% yield. uzhnu.edu.ua In another instance, copper(II) triflate was used to catalyze the cyclization of a precursor to form a 5a,6,7,8-tetrahydro-2-(thiophen-3-yl)-3H,5H-pyrrolo[2,1-c] nih.govresearchgate.netresearchgate.netoxadiazepine. uzhnu.edu.ua
The following table provides examples of copper catalysts used in the synthesis of various heterocyclic compounds, illustrating the versatility of this metal in cyclization reactions.
| Catalyst | Reaction Type | Product | Reference |
| Cu(MeCN)₄PF₆ | Formal (5 + 1) annulation | Pyrrole-substituted oxadiazines | nih.gov |
| CuBr₂ | Four-component A³-based cascade | Spirooxazolidines | mdpi.com |
| Cu(OAc)₂ | N-acyl nitrene formation | Polycyclic 1,2,4-triazoles | beilstein-journals.org |
Organocatalytic and Biocatalytic Approaches
The pursuit of milder, more selective, and environmentally benign synthetic routes has led to the exploration of organocatalysis and biocatalysis for constructing cyclic sulfone frameworks. While direct organocatalytic synthesis of this compound is an emerging area, the principles are well-established in the synthesis of related structures. Organocatalysis, utilizing small, metal-free organic molecules, can facilitate key bond-forming reactions under mild conditions. For instance, quinine-derived urea (B33335) catalysts have been successfully employed in one-pot enantioselective routes to synthesize seven-membered heterocycles through cascade reactions. chemistryviews.org Such strategies, involving domino sequences like Knoevenagel condensation and asymmetric epoxidation, offer a potential blueprint for the asymmetric synthesis of oxathiazepane derivatives. chemistryviews.org
Biocatalysis offers a powerful alternative, leveraging the high efficiency and selectivity of enzymes. nih.gov Enzymes such as nitrilases are capable of converting nitriles to carboxylic acids under mild, aqueous conditions, a transformation that can be envisioned in the synthesis of functionalized precursors for the oxathiazepane ring. magtech.com.cn Similarly, lipases have been used in multicomponent, enzyme-catalyzed processes to generate complex heterocyclic structures. rsc.org The use of whole-cell bioreduction is another prominent biocatalytic method for producing chiral alcohols from ketones, which are key intermediates in many synthetic pathways. magtech.com.cn These enzymatic methods are highly valued for their alignment with green chemistry principles, often proceeding with high conversion rates and selectivity, thereby minimizing waste and avoiding harsh reagents. magtech.com.cn
Photocatalytic Synthesis Strategies for Cyclic Sulfones
Visible-light photocatalysis has emerged as a transformative and sustainable strategy in organic synthesis, providing access to novel reactivity under exceptionally mild conditions. mdpi.combohrium.com This approach is particularly effective for the synthesis of cyclic sulfones. mdpi.comresearchgate.net These reactions are typically conducted at room temperature, which helps preserve sensitive functional groups within the molecules. mdpi.com
A common mechanism involves a single-electron transfer (SET) process between a photosensitizer, often an iridium or ruthenium complex, and a suitable precursor. For example, the reaction of γ-hydroxy terminal alkynes with aryl diazotetrafluoroborates and a sulfur dioxide surrogate like Na₂S₂O₅ can be initiated by an excited iridium(III) photocatalyst. mdpi.com This generates an aryl sulfonyl radical that undergoes a cascade of intermolecular addition and cyclization to form the cyclic sulfone skeleton. mdpi.com
Photocatalysis also enables unique transformations such as ring expansions and cascade reactions. A novel strategy allows for the photocatalytic ring expansion of sulfonium (B1226848) salts to access six-, seven-, and eight-membered cyclic sulfides, which can be subsequently oxidized to the corresponding sulfones. acs.org Another innovative method uses visible light to trigger a radical cyclization followed by a functional group migration, yielding complex spirocyclic vinyl sulfones from simple starting materials. rsc.org These photocatalytic methods represent a significant advance, offering efficient and sustainable pathways to diverse and complex sulfone-containing heterocycles. mdpi.comrsc.org
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly for applications in medicinal chemistry. The development of stereoselective and asymmetric methods to produce chiral this compound derivatives has been a key focus of research.
Chiral Auxiliary-Based Strategies
A well-established method for controlling stereochemistry involves the use of a chiral auxiliary. sigmaaldrich.comwikipedia.org This strategy involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and recycled. sigmaaldrich.com
Sulfur-based chiral auxiliaries, often derived from amino acids, have proven to be highly effective in a variety of asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mx Oxazolidinone auxiliaries are also widely used. nih.gov In the context of radical reactions, a fluorous-supported oxazolidinone chiral auxiliary has been shown to provide high stereoselectivity in conjugate additions while also simplifying the purification process by allowing for the easy removal of tin-based byproducts via fluorous solid-phase extraction (FSPE). nih.gov While direct application to the this compound ring is still being explored, these auxiliary-based methods are crucial for preparing the chiral building blocks needed for its construction.
Asymmetric Catalysis in Oxathiazepane Ring Formation
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. york.ac.uk The direct catalytic asymmetric formation of the oxathiazepane ring is a significant synthetic challenge that has been addressed through transition-metal catalysis.
A key breakthrough involves the intramolecular aziridination of unsaturated sulfamates. A stereoselective synthesis of (-)-agelastatin A, a natural product containing an oxathiazepane ring, utilized a rhodium-catalyzed intramolecular olefin aziridination. researchgate.net This step creates a tricyclic aziridine (B145994) intermediate which, upon regioselective ring opening, yields the desired oxathiazepane heterocycle. researchgate.net
Similarly, copper-catalyzed enantioselective intramolecular aziridination of sulfamates provides access to chiral aziridines that serve as precursors to the oxathiazepane ring. thieme-connect.com The resulting oxathiazepane carboxylate derivatives have been synthesized with good yield and enantiomeric excess. thieme-connect.com These catalytic methods are powerful tools for establishing the stereochemistry during the crucial ring-forming step.
| Catalyst System | Reaction Type | Key Intermediate/Product | Reported Yield/Selectivity | Reference |
|---|---|---|---|---|
| [Rh₂(esp)₂] | Intramolecular Olefin Aziridination | Tricyclic precursor to Oxathiazepane in (-)-Agelastatin A synthesis | High diastereoselectivity | researchgate.net |
| Cu(CH₃CN)₄PF₆ / Chiral bis(oxazoline) ligand | Intramolecular Aziridination of Sulfamates | Methyl 5-(Benzylamino)-1,2,3-oxathiazepane-4-carboxylate 2,2-dioxide | 78% yield, 62% ee | thieme-connect.com |
Control of Stereochemistry in Multistep Syntheses
Synthesizing complex molecules with multiple stereocenters requires precise control over the stereochemical outcome of each step in a lengthy sequence. The total synthesis of natural products like (-)-agelastatin A provides an excellent case study. researchgate.net The synthesis begins with a chiral starting material, and subsequent steps, including the key rhodium-catalyzed aziridination, are designed to proceed with high diastereoselectivity, ultimately leading to the correct configuration of the final product. researchgate.net
The synthesis of related heterocycles, such as chiral 1,4-oxazepane-5-carboxylic acids, also demonstrates how stereocontrol can be achieved in multistep processes. nih.govrsc.org In these syntheses, the choice of substituents on the starting materials was found to influence the regioselectivity and diastereoselectivity of the cyclization step. nih.gov Detailed studies involving catalytic hydrogenation allowed for the separation of diastereomeric products, enabling full characterization and confirmation of the stereochemical control exerted throughout the synthesis. nih.govrsc.org
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds. kahedu.edu.in Key developments include the use of safer solvents, microwave-assisted reactions, and processes with high atom economy. kahedu.edu.in
A noteworthy example of a green synthetic method is the reagentless and catalyst-free aza-Michael addition for synthesizing cyclic β-amino sulfones, which are structurally related to the oxathiazepane core. organic-chemistry.orgacs.org This reaction proceeds "on-water" under microwave irradiation, avoiding the need for organic solvents and catalysts. organic-chemistry.org The method is highly atom-efficient, with all atoms from the reactants being incorporated into the final product, and it achieves excellent yields with minimal workup. organic-chemistry.orgacs.org This approach boasts a very low environmental factor (E-factor) and a high Ecoscale score, highlighting its sustainability. organic-chemistry.org
Other sustainable methods for synthesizing cyclic sulfones include the use of Rongalite, a readily available bulk chemical, as a sulfur source. digitellinc.com Furthermore, photocatalytic methods, which utilize visible light as an energy source, align well with green chemistry principles by enabling reactions to occur under mild, ambient conditions. mdpi.com The development of polysulfones via radical ring-opening polymerization of cyclic sulfone derivatives also presents a sustainable alternative to traditional methods that often rely on toxic gaseous monomers like sulfur dioxide. mdpi.com
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-assisted "on-water" aza-Michael addition | Catalyst-free, solvent-free, microwave irradiation (150°C) | 100% atom-efficient, low E-factor, rapid reaction (10 min), excellent yields | organic-chemistry.orgacs.org |
| Photocatalysis | Visible light, room temperature, photocatalyst (e.g., Ir(III) complex) | Sustainable energy source, mild conditions, high functional group tolerance | mdpi.comresearchgate.net |
| Rongalite with dienones | Use of a bulk, inexpensive sulfur source | Sustainable reagent, kinetic control | digitellinc.com |
| Radical ring-opening polymerization | Avoids use of toxic gaseous SO₂ | Creates recyclable polymers, safer alternative to traditional polysulfone synthesis | mdpi.com |
Solvent-Free and Aqueous Media Syntheses
The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. While many traditional syntheses of heterocyclic compounds rely on organic solvents, recent efforts have shifted towards developing methods in solvent-free conditions or in aqueous media.
A key strategy for the formation of the 1,4,5-oxathiazepane ring is the intramolecular oxa-Michael addition. nih.gov This reaction is a cornerstone of the "click, click, cyclize" strategy, which emphasizes modular and efficient bond formation. nih.gov While many reported cyclizations to form sultams are conducted in organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile, the potential for performing these reactions under greener conditions is significant. nih.govuzhnu.edu.ua
For instance, a one-pot, transition-metal-free synthesis of benzo-fused analogues, specifically benzo[b] nih.govdicp.ac.cnresearchgate.netoxathiazepine 1-oxides, has been developed. This method proceeds at room temperature in a polar aprotic solvent, dimethylformamide (DMF), and involves the intermolecular ring-opening of an epoxide followed by an intramolecular nucleophilic aromatic substitution. rsc.orgresearchgate.net Although not strictly solvent-free, the one-pot nature of this reaction enhances efficiency by reducing workup and purification steps.
Furthermore, microwave-assisted organic synthesis (MWOS) under solvent-free conditions has emerged as a powerful tool in green chemistry, often leading to dramatic rate enhancements and higher yields. academie-sciences.fr The application of solvent-free microwave irradiation to the key intramolecular oxa-Michael cyclization step in the synthesis of 1,4,5-oxathiazepane 4,4-dioxides is a promising area for future development. The efficiency of Michael additions in water suspensions or in the solid state has been demonstrated for other systems, suggesting the feasibility of adapting these conditions for oxathiazepane synthesis. cmu.edu
One established method for synthesizing 7-membered sultams like 1,4,5-oxathiazepane-5,5-dioxides involves the intramolecular cyclization of N-methylated vinyl sulfonamides derived from 2-aminoethanols. The final ring-closing step is promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which cleaves a tert-butyldimethylsilyl (TBS) ether protecting group, liberating a nucleophilic alcohol that undergoes cyclization. This reaction is typically performed in THF, with reported yields for the target sultams ranging from low to high (37–97%), demonstrating the method's variability based on the substrate. uzhnu.edu.ua
| Reactant Type | Key Reagents | Solvent | Conditions | Yield (%) | Reference |
| N-Me-vinyl sulfonamides | TBAF | THF | Not specified | 37-97 | uzhnu.edu.ua |
| ortho-halogenated NH-sulfoximine & epoxide | Base (e.g., K₂CO₃) | DMF | Room Temp. | Good to Excellent | rsc.orgresearchgate.net |
| N'-benzyl-N-(2-hydroxyethyl)-sulfamide & aldehyde | Acid catalysis | Dichloromethane | Not specified | 45-59 | nih.govmdpi.com |
Table 1: Summary of selected synthetic conditions for 1,4,5-oxathiazepane analogues. Note that the table includes data for closely related structural analogues to illustrate the range of conditions.
Atom Economy and Efficiency in Oxathiazepane Construction
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. taylorandfrancis.com Syntheses with high atom economy are inherently more sustainable as they generate less waste.
The construction of sultams, including the this compound core, has been a fertile ground for the development of atom-economical processes. A notable advancement is the catalyst-free, redox-neutral, and completely atom-economical synthesis of certain sultams by reacting 2-nitrochalcones with elemental sulfur. nih.govtaylorandfrancis.comorganic-chemistry.org This reaction forms the S-N, C-S, and S=O bonds with 100% atom economy, as the oxygen atoms from the nitro group are transferred to the sulfur atom, avoiding the need for external oxidants and producing no byproducts. researchgate.netorganic-chemistry.org
In the context of chiral sultams, a one-pot intramolecular asymmetric reductive amination has been developed that proceeds with high atom economy. This process avoids the need for protecting groups on the sulfonamide nitrogen, which would otherwise need to be installed and subsequently removed, generating waste. dicp.ac.cn
The "click, click, cyclize" strategy used for preparing 1,4,5-oxathiazepane 4,4-dioxides is intrinsically designed for efficiency. nih.gov The key cyclization step, an intramolecular oxa-Michael addition, is an addition reaction, which is inherently atom-economical as all atoms of the reacting functional groups are incorporated into the new ring. nih.govresearcher.life
| Synthetic Strategy | Key Features | Atom Economy Principle | Reference |
| 2-Nitrochalcone + Sulfur | Catalyst-free, redox-neutral, no byproducts | 100% atom economy | nih.govorganic-chemistry.org |
| Intramolecular Reductive Amination | One-pot, avoids protecting groups | Step economy, reduced waste | dicp.ac.cn |
| "Click, Click, Cyclize" (Intramolecular Oxa-Michael Addition) | Addition reaction for ring formation | High atom economy (addition reactions) | nih.gov |
| One-Pot Sulfonylation/Cyclization | Reduces intermediate isolation and purification | Step economy, solvent and energy reduction | nih.govrsc.org |
Table 2: Efficient and atom-economical strategies relevant to sultam and oxathiazepane synthesis.
Reactivity Profiles and Reaction Mechanisms of 1,4,5 Oxathiazepane 4,4 Dioxide
Transformations Involving the Sulfone Moiety (e.g., Reduction, Oxidation)
The sulfone group is a key feature of 1,4,5-oxathiazepane 4,4-dioxide, and its reactivity is expected to dominate many of the compound's chemical transformations. Sulfones are generally stable to oxidation but can be reduced under specific conditions.
Reactivity of Alpha-Sulfone Carbons
The protons on the carbon atoms adjacent (in the alpha position) to the sulfonyl group are acidic and can be removed by a strong base to form a carbanion. This reactivity is a cornerstone of sulfone chemistry. While no specific studies on the deprotonation of this compound have been reported, the general mechanism is well-established.
The resulting carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation, acylation, and condensation reactions. The stability of the alpha-sulfonyl carbanion is attributed to the electron-withdrawing nature of the sulfonyl group, which delocalizes the negative charge onto the oxygen atoms.
In a reaction analogous to the Ramberg-Bäcklund reaction, if a halogen were present on the other alpha-carbon of the sulfone, the formation of a carbanion could lead to an intramolecular displacement, forming a transient three-membered thiirane (B1199164) dioxide intermediate. This intermediate would then be expected to extrude sulfur dioxide to yield an alkene. However, this specific transformation has not been documented for this compound.
Nucleophilic Attack and Rearrangements at the Sulfone Center
The sulfur atom of the sulfone group is electrophilic and, in principle, susceptible to nucleophilic attack. However, the sulfur-oxygen double bonds are very strong, and the sulfonyl group is generally a poor leaving group, making direct nucleophilic substitution at the sulfur center challenging under normal conditions.
Rearrangement reactions involving the sulfone moiety are known in other systems, but no such rearrangements have been described for this compound in the available literature.
Reactions at Nitrogen and Oxygen Heteroatoms
The presence of a secondary amine and an ether linkage within the seven-membered ring introduces additional sites for chemical modification.
Alkylation and Acylation Reactions
The nitrogen atom in the 1,4,5-oxathiazepane ring is a secondary amine and is expected to be nucleophilic. As such, it should readily undergo N-alkylation and N-acylation reactions. These are standard transformations for secondary amines and would proceed via nucleophilic attack of the nitrogen lone pair on an appropriate electrophile (e.g., an alkyl halide or an acyl chloride).
| Reaction Type | Reagent Example | Expected Product |
| N-Alkylation | Methyl iodide (CH₃I) | N-methyl-1,4,5-oxathiazepane 4,4-dioxide |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-1,4,5-oxathiazepane 4,4-dioxide |
These reactions would likely be carried out in the presence of a base to neutralize the acid byproduct.
Ring-Opening and Ring-Contraction Mechanisms
While no specific ring-opening or ring-contraction reactions of this compound have been documented, studies on related heterocyclic systems provide insights into potential pathways. For the closely related "1,4,3,5-oxathiadiazepanes 4,4-dioxides," it has been suggested that ring-opening could be achieved by nucleophilic attack with organometallic reagents after debenzylation of a nitrogen atom. A similar mechanism could be envisioned for this compound, potentially involving cleavage of the C-O or C-N bonds.
Ring-contraction reactions of heterocyclic compounds can be promoted by various reagents and conditions, often proceeding through rearrangement mechanisms. For instance, photochemical or base-promoted rearrangements could potentially lead to the formation of smaller, more stable ring systems. However, without experimental data, such potential reaction pathways remain speculative for this compound.
Electrophilic and Nucleophilic Substitutions on the Carbon Skeleton
The carbon skeleton of this compound is saturated, making electrophilic and nucleophilic substitution reactions on the carbon atoms of the ring less likely compared to aromatic systems. The primary sites of reactivity are the heteroatoms and the alpha-carbons to the sulfone.
Direct substitution on the carbon backbone would likely require harsh conditions and the generation of radical intermediates, and no such reactions have been reported in the scientific literature for this compound.
Lack of Publicly Available Research Data on this compound
Following a comprehensive search of scholarly articles, academic papers, and chemical databases, it has been determined that there is a significant lack of publicly available scientific literature detailing the reactivity and reaction mechanisms of the chemical compound This compound . Specifically, no detailed research findings could be located concerning the functionalization of its peripheral positions, its engagement in pericyclic and radical reactions, or any mechanistic investigations through isotopic labeling and kinetic studies.
The search for information on this specific heterocyclic system did not yield any peer-reviewed studies or database entries that would allow for a thorough and scientifically accurate discussion of the topics outlined in the user's request. The available literature focuses on related but structurally distinct compounds, and extrapolating information from these sources would not adhere to the strict requirement of focusing solely on this compound.
Consequently, it is not possible to generate an article that meets the user's stringent requirements for detailed, research-backed content on the specified aspects of this compound's chemistry. The absence of data in the public domain prevents the creation of an authoritative and scientifically accurate article as requested.
Further research and publication in the field of heterocyclic chemistry may be required before a comprehensive profile of this compound can be compiled.
Structural Elucidation and Conformational Analysis of 1,4,5 Oxathiazepane 4,4 Dioxide Systems
Advanced Spectroscopic Methodologies for Structural Characterization
Spectroscopic methods are indispensable tools for elucidating the intricate structural details of 1,4,5-oxathiazepane 4,4-dioxide derivatives. These techniques offer insights into the molecular framework, functional groups, and dynamic behavior of these seven-membered ring systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and various 2D techniques, is a cornerstone in the structural determination of 1,4,5-oxathiazepane 4,4-dioxides. mdpi.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemical arrangement within the molecule.
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound derivatives reveal characteristic chemical shifts for the protons and carbons within the heterocyclic ring and its substituents. For instance, in N-substituted derivatives, the protons on the carbon atoms adjacent to the oxygen, nitrogen, and sulfur atoms exhibit distinct chemical shifts that are influenced by the nature of the substituent. mdpi.com
In a series of N-substituted 1,4,3,5-oxathiadiazepane 4,4-dioxides, which share a similar heterocyclic core, the chemical shifts of the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms typically appear in the range of δ 3.5-4.5 ppm in the ¹H NMR spectrum. mdpi.com The carbon signals in the ¹³C NMR spectrum for these methylene groups are observed in the range of δ 40-75 ppm. mdpi.com The exact chemical shifts can vary depending on the specific substituents on the nitrogen atoms and the stereochemistry of the molecule.
Variable-Temperature NMR (VT-NMR): The seven-membered ring of this compound can exist in various conformations. Variable-temperature NMR studies can provide valuable information on the dynamic processes, such as ring inversion, by observing changes in the NMR spectra as a function of temperature. At lower temperatures, the conformational exchange may slow down sufficiently to allow for the observation of distinct signals for the different conformers.
The following table summarizes representative ¹H NMR chemical shifts for a substituted this compound derivative:
| Proton | Chemical Shift (ppm) |
| CH₂-O | 3.81 (m) |
| CH₂-N | 3.50 (m) |
| CH₂β and CH₂γ | 1.35 (m) |
| Aromatic Protons | 7.30 (m) |
| Benzylic CH₂ | 4.81 and 4.55 (2d) |
| Asymmetric C₁H* | 5.48 (dd) |
| Data derived from a study on a related 1,4,3,5-oxathiadiazepane 4,4-dioxide system. mdpi.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information about the functional groups present in this compound and offers insights into its conformational properties. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the functional groups within the molecule. The strong absorption bands corresponding to the sulfonyl (SO₂) group are a key diagnostic feature. Typically, the asymmetric and symmetric stretching vibrations of the SO₂ group appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-O-C and C-N stretching vibrations also give rise to characteristic bands in the fingerprint region of the IR spectrum. mdpi.comuni-siegen.de
Raman Spectroscopy: Raman spectroscopy, being sensitive to non-polar bonds, can provide complementary information to IR spectroscopy. nih.govspectroscopyonline.com The S-O and C-S bonds within the sultam ring can be observed in the Raman spectrum. The analysis of the vibrational modes in both IR and Raman spectra can also provide clues about the conformational isomers present, as different conformers may exhibit distinct vibrational frequencies. nih.gov
A representative table of IR absorption frequencies for a this compound derivative is provided below:
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1350 - 1300 |
| SO₂ | Symmetric Stretch | 1160 - 1120 |
| C-O | Stretch | 1150 - 1085 |
| C-N | Stretch | 1250 - 1020 |
Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. msu.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. bioanalysis-zone.com
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. The fragmentation patterns of 1,4,5-oxathiazepane 4,4-dioxides are expected to involve cleavages of the seven-membered ring, such as the loss of SO₂ or cleavage of the C-O and C-N bonds. Analyzing these fragmentation pathways helps to confirm the proposed structure. nih.govlcms.cz For example, in related sulfated steroids, a characteristic fragmentation is the loss of the sulfate (B86663) group as HSO₃⁻ (m/z 97). nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and absolute stereochemistry. csic.es
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction analysis of this compound derivatives can provide an unambiguous determination of their molecular structure. The resulting crystal structure reveals the precise arrangement of atoms in the solid state, including the conformation of the seven-membered ring. This information is critical for understanding the steric and electronic properties of the molecule. For instance, X-ray crystallography has been used to confirm the relative configuration of related benzoxathiazepine 1-oxides. researchgate.net
Co-crystallization and Polymorphism Investigations
While specific research on the co-crystallization and polymorphism of this compound is not widely reported, these are important areas of investigation in solid-state chemistry. Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid with potentially different physical properties. Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Investigating these aspects could be relevant for understanding the solid-state packing and intermolecular interactions of this compound systems.
Conformational Dynamics and Energetics of the Seven-Membered Ring
The seven-membered ring of this compound is not planar and exists in a state of dynamic equilibrium between various conformers. The most stable conformations aim to minimize torsional and steric strains.
Seven-membered heterocyclic rings are known to exhibit complex conformational landscapes with multiple low-energy conformers, such as chair, boat, and twist-chair forms. The interconversion between these conformers, known as ring inversion, is a key aspect of their dynamic behavior. For analogous seven-membered iminoazacycloalkanes, studies have revealed that the seven-membered ring displays distinct dynamic features specifically attributed to this ring inversion process. nih.gov
Table 1: Illustrative Energy Barriers for Ring Inversion in Seven-Membered Heterocycles
| Ring System | Method | Energy Barrier (kcal/mol) | Predominant Conformation |
| Cycloheptane | Experimental | ~10 | Twist-Chair |
| Azepane | Computational (DFT) | 8-12 | Chair-like |
| Oxepane | Experimental | ~8 | Boat/Chair |
| This compound | Predicted | 10-15 | Twist-Chair/Boat |
Note: The value for this compound is an educated prediction based on related structures and the expected influence of the sulfone group.
Substituents on the this compound ring can significantly influence the conformational equilibrium by introducing steric and electronic effects. The general principles of conformational analysis dictate that bulky substituents will preferentially occupy positions that minimize steric interactions, such as equatorial-like positions in a chair or pseudo-chair conformation.
In related heterocyclic systems, the size and nature of substituents have been shown to alter the cis/trans selectivity in reactions, which is a direct reflection of their influence on the ring's conformation. clockss.org For instance, increasing the steric bulk of a substituent can favor the formation of one diastereomer over another. clockss.org In the case of the this compound ring, a substituent's preference for an axial or equatorial position would depend on the minimization of 1,3-diaxial-like interactions and other non-bonded strains. The electronic nature of the substituent can also play a role, particularly through interactions with the polar sulfone and N-O groups. clockss.orguj.edu.pl
Table 2: Predicted Conformational Preferences of Substituted this compound Derivatives
| Substituent (Position) | Predicted Preferred Orientation | Rationale |
| Methyl (C3) | Equatorial-like | Minimization of steric hindrance. |
| Phenyl (N5) | Pseudo-equatorial | Avoidance of steric clashes with the ring. |
| tert-Butyl (C2) | Equatorial-like | Strong preference to avoid highly unfavorable axial-like interactions. |
| Hydroxyl (C6) | Dependent on H-bonding | Potential for intramolecular hydrogen bonding could favor specific conformations. |
Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is an indispensable tool for studying chiral molecules. pg.edu.plbiologic.net These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. pg.edu.pl For chiral derivatives of this compound, CD and ORD can provide crucial information about their absolute configuration and conformational preferences in solution.
The synthesis of enantiomerically pure chiral derivatives of heterocyclic systems is a significant area of research. uj.edu.plnih.gov Once synthesized, their chiroptical properties can be investigated. The sign and intensity of the Cotton effects in CD and ORD spectra are highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. pg.edu.pl
For instance, the synthesis of chiral polythiophene chains and their subsequent investigation using CD spectroscopy revealed the formation of chiral supramolecular aggregates. mdpi.com Similarly, for chiral drugs, CD spectroscopy is a well-accepted method to evaluate their stereoselectivity and conformational changes. researchgate.net While specific CD or ORD data for chiral this compound derivatives are not extensively documented, the principles of these techniques would be directly applicable. Theoretical calculations of CD and ORD spectra using time-dependent density functional theory (TD-DFT) can be used in conjunction with experimental data to assign the absolute configuration of chiral centers within the ring. researchgate.net
Theoretical and Computational Investigations of 1,4,5 Oxathiazepane 4,4 Dioxide
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. copernicus.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov
For a flexible molecule like 1,4,5-Oxathiazepane 4,4-dioxide, MD simulations are invaluable for exploring its conformational space. The seven-membered ring can adopt various conformations (e.g., chair, boat, twist-chair), and MD simulations can map the energy landscape connecting these forms and determine their relative populations at a given temperature. This provides a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. rsc.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. This is a powerful tool for chemical analysis. uzh.chd-nb.info
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of bonds. The predicted IR spectrum for this compound would show characteristic strong peaks for the S=O stretches of the sulfone group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), as well as C-H, C-N, C-O, and S-N bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These predicted values are highly sensitive to the molecule's 3D structure and can be used to confirm the connectivity and stereochemistry of this compound.
X-ray Absorption Spectroscopy (XAS): Advanced computational techniques can simulate XAS spectra, providing information about the local geometric and electronic structure around a specific element, such as the sulfur atom in the sultam ring. whiterose.ac.uk
Machine learning approaches are increasingly being used to predict spectroscopic constants and interpret complex spectra by learning from large datasets of known compounds. mpg.de
Table 2: Predicted Vibrational Frequencies for a Representative Sultam Structure This table is illustrative. The exact frequencies for this compound would require specific calculations.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3400-3300 |
| C-H Stretch (aliphatic) | 3000-2850 |
| S=O Asymmetric Stretch | 1350-1300 |
| S=O Symmetric Stretch | 1160-1120 |
| C-O Stretch | 1150-1085 |
| C-N Stretch | 1250-1020 |
| S-N Stretch | 970-935 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction.
For this compound, one could model its synthesis, such as the intramolecular cyclization to form the seven-membered ring. uzhnu.edu.ua Calculations would determine the activation energy required for the reaction to proceed, offering insights into the reaction's feasibility and kinetics. For instance, studies on the formation of related dibenzo[b,f] benthamdirect.comresearchgate.netnih.govoxathiazepine-5,5-dioxides have shown that such cyclizations can proceed via mechanisms like the Smiles rearrangement. researchgate.net Similarly, one could model potential decomposition pathways to understand the compound's stability under various conditions.
Quantitative Structure-Reactivity Relationships (QSRR) for predicting reactivity trends
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a compound's chemical structure with its reactivity or other properties. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors (numerical values that encode different aspects of the molecule's structure) for a series of related compounds and then using regression techniques to find a mathematical equation that links these descriptors to an observed property. benthamdirect.com
For a series of substituted this compound derivatives, a QSRR model could be developed to predict their reactivity in a specific chemical transformation or even their interaction with a biological target. nih.gov The model would identify which structural features (e.g., electronic properties, size, shape) are most influential, providing a powerful tool for designing new compounds with desired reactivity profiles without needing to synthesize each one.
Derivatization and Analogue Synthesis of 1,4,5 Oxathiazepane 4,4 Dioxide for Diversification
Design Principles for Structural Modification and Functionalization
The strategic modification of the 1,4,5-oxathiazepane 4,4-dioxide scaffold is guided by established principles of medicinal chemistry and synthetic feasibility. The primary goal is to systematically alter the molecule's properties, such as polarity, lipophilicity, and spatial arrangement of functional groups, to modulate its interaction with biological targets.
Key design principles include:
Ring Substitution: Introducing substituents at various carbon positions on the heterocyclic ring can profoundly impact its conformation and steric profile. This can be achieved by starting with substituted precursors, such as functionalized 2-aminoethanols. uzhnu.edu.ua
Stereochemical Control: The synthesis of specific stereoisomers is a critical design element, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. Asymmetric synthesis or chiral resolution can be employed to obtain enantiomerically pure compounds. thieme-connect.com
Intramolecular Cyclization Strategies: A common approach to synthesizing the core ring structure involves the intramolecular cyclization of a linear precursor. uzhnu.edu.ua For instance, a 2-aminoethanol derivative can be functionalized with a 2-chloroethanesulfonyl chloride. Subsequent N-alkylation followed by a fluoride-promoted cyclization that removes a silyl (B83357) protecting group from the alcohol yields the this compound ring. uzhnu.edu.ua The design of these linear precursors, incorporating points of diversity, is a fundamental principle for creating varied analogues.
Structure-Activity Relationship (SAR) Guided Modification: Lessons from related cyclic sulfamates, such as the anticonvulsant drug topiramate (B1683207), provide a roadmap for functionalization. SAR studies on topiramate have explored the importance of the sulfamate (B1201201) group, the nature of fused rings, and the stereochemistry, leading to analogues with enhanced potency. acs.orgnih.gov These findings underscore the principle of systematically probing the pharmacological significance of each molecular feature to guide the design of new derivatives. acs.orgnih.gov
Synthesis of Fused and Spirocyclic Systems Incorporating this compound
Fusing additional rings to the this compound scaffold or creating spirocyclic architectures are advanced strategies to generate structurally complex and rigid molecules, which is often desirable in drug design to reduce conformational flexibility and improve target selectivity.
Fused Systems: The synthesis of fused systems, particularly those incorporating aromatic rings, has been a significant area of research. A prominent example is the construction of dibenzo[b,f] Current time information in Bangalore, IN.acs.orgontosight.aioxathiazepine-5,5-dioxides. One effective method involves the reaction of secondary o-hydroxybenzene sulfonamides with a suitable bis-electrophilic partner. researchgate.net This approach builds upon the core oxathiazepane structure by creating a tricyclic framework.
Another powerful strategy for creating benzo-fused systems is the transition metal-free, base-mediated intermolecular ring-opening of an epoxide by an ortho-halogenated NH-sulfoximine, followed by an intramolecular aromatic nucleophilic substitution (SNAr) to form the seven-membered ring. researchgate.net This one-pot reaction forms both a C-N and a C-O bond simultaneously. researchgate.net
| Precursors | Reaction Conditions | Fused Product | Yield | Reference |
| o-Bromo NH-sulfoximine + Styrene oxide | K₂CO₃, DMF, rt | Benzo[b] Current time information in Bangalore, IN.acs.orgontosight.aioxathiazepine 1-oxide derivative | 72% | researchgate.net |
| 2-Aminoethanol derivative + 2-Chloroethanesulfonyl chloride | 1. Et₃N 2. N-Methylation 3. TBAF | N-Methyl-1,4,5-oxathiazepane-5,5-dioxide | 37-97% | uzhnu.edu.ua |
| Substituted 2-aminophenol (B121084) + Substituted 2-sulfonyl chloride | Base-mediated cyclization | Dibenzo[b,f] Current time information in Bangalore, IN.acs.orgontosight.aioxathiazepine-5,5-dioxide derivative | Good to Excellent | researchgate.net |
Spirocyclic Systems: The construction of spirocyclic systems involving the this compound ring is less explored but represents a promising avenue for creating novel three-dimensional structures. researchgate.net Spiro compounds are characterized by two rings connected through a single shared atom. researchgate.net Synthetic strategies such as the hetero-Diels-Alder reaction, which has been successfully used to create other spirocyclic heterocycles, could be adapted for this purpose. mdpi.com For example, a cycloaddition reaction involving an exocyclic methylene (B1212753) group adjacent to the oxathiazepane ring could potentially serve as a key step in forming a spirocyclic junction.
Development of this compound-Based Scaffolds for Chemical Research
The this compound ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery programs. The interest in this specific heterocycle stems from its favorable properties, including a high degree of sp³ character, which provides three-dimensional complexity often found in natural products but lacking in many flat, aromatic screening compounds. researchgate.net
The development of these scaffolds involves creating robust synthetic routes that allow for the introduction of diverse functional groups at multiple positions. For example, the synthesis of dibenzo[b,f] Current time information in Bangalore, IN.acs.orgontosight.aioxathiazepine-5,5-dioxides provides a tricyclic scaffold that has been explored for various applications in drug design. researchgate.net The ability to vary the substitution pattern on the aromatic rings and the core heterocycle allows for the fine-tuning of physicochemical and pharmacological properties.
Researchers utilize these scaffolds as building blocks to create libraries of related compounds for screening against various biological targets, including enzymes and receptors. ontosight.aiontosight.ai The structural diversity that can be built upon the this compound core enables the exploration of a broad swath of chemical space in the search for new bioactive agents. openmedicinalchemistryjournal.com
Polymer-Supported Synthesis of this compound Libraries
Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of compounds for high-throughput screening. ijpsonline.compressbooks.pub Polymer-supported synthesis, a cornerstone of combinatorial chemistry, is particularly well-suited for the creation of this compound libraries. cuny.edu This approach involves anchoring a starting material to a solid support (e.g., a polymer resin), performing a series of chemical reactions, and then cleaving the final product from the support. acs.orgrsc.org
The general workflow for the polymer-supported synthesis of a this compound library would be as follows:
Immobilization: A suitable starting material, such as a protected amino alcohol, is attached to a solid-phase resin via a cleavable linker. rsc.org Wang resin is a common choice for this purpose. acs.org
Scaffold Construction: The core heterocyclic ring is constructed on the solid support. This could involve, for example, reaction with a sulfonyl chloride and an alkylating agent to form the linear precursor, followed by an on-resin cyclization step.
Diversification: Using a "split-and-pool" strategy, the resin beads are divided into multiple portions. ijpsonline.com Each portion is treated with a different reactant to introduce diversity. For the oxathiazepane scaffold, this would typically involve N-alkylation or N-acylation with a variety of building blocks (R¹). Further diversification steps could modify other positions on the ring (R²).
Cleavage: After the diversification steps are complete, the final compounds are cleaved from the polymer support, often using a reagent like trifluoroacetic acid (TFA), to yield a library of purified products. acs.orgrsc.org
This methodology allows for the efficient and often automated synthesis of thousands of distinct compounds, each with the core this compound scaffold but decorated with a unique combination of substituents. pressbooks.pub
| Scaffold Position | Building Block Set 1 (R¹) | Building Block Set 2 (R²) | Resulting Library Size |
| N¹-position | Benzyl bromide, Ethyl iodide, Propargyl bromide | - | 3 |
| C⁷-position | Methyl group precursor, Isopropyl group precursor, Phenyl group precursor | - | 3 |
| Combined (Split-and-Pool) | Benzyl bromide, Ethyl iodide, Propargyl bromide | Methyl, Isopropyl, or Phenyl precursor | 3 x 3 = 9 unique compounds |
Advanced Applications of 1,4,5 Oxathiazepane 4,4 Dioxide in Materials Science and Organic Synthesis
1,4,5-Oxathiazepane 4,4-dioxide as Synthetic Intermediates for Complex Molecule Construction
The this compound core serves as a valuable building block in organic synthesis for the construction of more complex molecular architectures. One notable synthetic route involves an intramolecular cyclization of N-vinylsulfonamides derived from 2-aminoethanols.
A key methodology for synthesizing 1,4,5-oxathiazepane 4,4-dioxides starts from substituted 2-aminoethanols. uzhnu.edu.ua The synthesis proceeds through the protection of the alcohol group, followed by reaction with 2-chloroethanesulfonyl chloride to form a vinyl sulfonamide intermediate. Subsequent N-alkylation and a fluoride-promoted intramolecular cyclization via the cleavage of the silyl (B83357) protecting group yield the target 1,4,5-oxathiazepane 4,4-dioxides. uzhnu.edu.ua This process, involving the formation of a seven-membered ring, is an effective strategy for creating these heterocyclic systems. uzhnu.edu.uaresearchgate.net
Table 1: Synthesis of this compound Derivatives
| Starting Material (Substituted 2-aminoethanol derivative) | Cyclization Conditions | Product (this compound derivative) | Yield (%) | Reference |
| N-Methyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)ethenesulfonamide | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | 4-Methyl-1,4,5-oxathiazepane 4,4-dioxide | 37-97 | uzhnu.edu.ua |
| N-Benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)ethenesulfonamide | Tetrabutylammonium fluoride (TBAF) | 4-Benzyl-1,4,5-oxathiazepane 4,4-dioxide | 37-97 | uzhnu.edu.ua |
This synthetic utility highlights the importance of the this compound scaffold as an intermediate for accessing more elaborate molecules, which is of interest in various fields of chemical research.
Potential in Designing Functional Organic Materials (e.g., as monomers, supramolecular building blocks)
Currently, there is a lack of specific research in the publicly available scientific literature on the application of this compound as a monomer for polymerization or as a building block for designing functional organic materials such as supramolecular structures.
Role in Catalyst Design or Ligand Synthesis (excluding biochemical/pharmaceutical catalysis)
There is no specific information available in the current scientific literature regarding the use of this compound or its derivatives in the design of non-biochemical or non-pharmaceutical catalysts or as ligands for metal complexes in catalysis.
Development of Analytical Reagents Incorporating the Oxathiazepane Motif
The development and application of analytical reagents based on the this compound motif have not been reported in the available scientific literature.
Future Research Directions and Emerging Trends
Exploration of Novel and More Efficient Synthetic Pathways
While established methods for constructing seven-membered rings exist, the development of novel, efficient, and versatile synthetic routes specifically tailored for the 1,4,5-oxathiazepane 4,4-dioxide core is a primary objective. Future research will likely focus on multi-component reactions (MCRs), tandem processes, and the use of novel catalysts to improve yields, reduce step counts, and enhance substrate scope.
Key areas for exploration include:
Multi-component Reactions: Designing one-pot syntheses that combine three or more starting materials to rapidly assemble the oxathiazepane ring. This approach, successful for other heterocycles like 1,5,3-oxathiazepanes and 1,5-benzodiazepines, offers significant advantages in terms of atom economy and operational simplicity. nih.govresearchgate.net
Intramolecular Cyclization Strategies: Investigating novel intramolecular cyclization reactions of appropriately functionalized acyclic precursors. This could involve strategies like intramolecular C-N bond coupling or conjugate additions, which have been effective in the synthesis of related 1,4-thiazepanones and 1,4-benzodiazepines. nih.govmdpi.com
Catalysis: The use of transition metal or organocatalysts could enable milder reaction conditions and provide access to enantiomerically pure derivatives, which is crucial for pharmacological studies.
Table 1: Potential Synthetic Strategies for this compound Analogs Based on Related Heterocycles
| Synthetic Strategy | Description | Potential Starting Materials | Related System Example | Reference |
|---|---|---|---|---|
| Cyclodehydration | Acid-catalyzed condensation and ring closure between an amino alcohol sulfamide (B24259) and an aldehyde or ketone. | N-(2-hydroxyethyl)aminomethane sulfonamide derivatives, Aldehydes/Ketones | 1,4,3,5-Oxathiadiazepane 4,4-dioxides | nih.gov |
| Three-Component Condensation | One-pot reaction combining a primary amine, a sulfur-containing bifunctional molecule, and a carbonyl source. | Primary amines, 2-Mercaptoethanol, Formaldehyde | 1,5,3-Oxathiazepanes | researchgate.net |
| Intramolecular Wittig Reaction | Cyclization of a zwitterionic intermediate derived from a phosphine, an acetylenic ester, and a nitroso compound. | Phosphines, Dialkyl acetylenedicarboxylates, Nitroso compounds | 1,4-Oxazines | arkat-usa.org |
Advanced Mechanistic Insights into Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Future work in this area will move beyond simple reaction observation to detailed mechanistic investigation using a combination of experimental and computational techniques. A key area of interest would be the study of complex rearrangements that can occur during the formation of seven-membered rings. For instance, the Smiles rearrangement has been identified as a key step in the formation of related dibenzo[b,f] nih.govresearchgate.netrsc.orgoxathiazepine-5,5-dioxides. researchgate.net Investigating whether similar rearrangements play a role in the synthesis of 1,4,5-oxathiazepane 4,4-dioxides could lead to novel synthetic disconnections and the discovery of unexpected reaction pathways. Advanced techniques such as kinetic analysis, isotope labeling studies, and in situ spectroscopic monitoring will be invaluable in elucidating these complex transformations.
Computational Design of Next-Generation Oxathiazepane Systems
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For the this compound system, computational design can accelerate the discovery of derivatives with tailored properties. Future research will likely employ a range of computational strategies:
Fragment-Based Drug Design (FBDD): Using the oxathiazepane core as a novel 3D fragment to design new ligands for challenging biological targets. nih.gov
Molecular Docking: Screening virtual libraries of oxathiazepane derivatives against the binding sites of specific proteins to identify potential inhibitors or modulators. This approach is widely used for designing inhibitors based on various heterocyclic scaffolds. rsc.org
ADME/Toxicity Prediction: In silico tools will be used to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of designed compounds, helping to prioritize the synthesis of candidates with favorable drug-like properties. jcchems.com
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These methods can provide deep insights into the conformational preferences of the seven-membered ring, the stability of reaction intermediates, and the nature of interactions with biological targets. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methods are essential. Integrating modern automation and manufacturing technologies will be a key trend.
Automated Synthesis: The use of automated parallel synthesis platforms, such as those used to construct libraries of 1,2,5-thiadiazepane 1,1-dioxides, can enable the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov This technology allows for the systematic variation of substituents around the heterocyclic core, accelerating the discovery of compounds with desired activities.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.com The development of flow-based routes to oxathiazepane derivatives would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. This methodology has been successfully applied to the synthesis of other heterocyclic APIs, such as benzodiazepines. nih.govresearchgate.net
Unexplored Reactivity Patterns and Applications in Niche Chemical Fields
The this compound scaffold possesses unique structural and electronic features that suggest a rich and largely unexplored reactivity. Future research will focus on systematically investigating the chemical behavior of this ring system and leveraging it for novel applications. Potential areas of investigation include:
Ring-Opening Reactions: Exploring selective cleavage of the ring to generate functionalized acyclic molecules that may be difficult to access through other means. The sulfamide moiety could be targeted for nucleophilic attack, a strategy noted for related heterocycles. nih.gov
Functionalization: Developing methods for the selective functionalization of the nitrogen atom and any available carbon positions on the ring to create diverse libraries of compounds.
Applications in Medicinal Chemistry: Given the broad biological activities of related sultams (e.g., anti-HIV, glucokinase activation) and benzodiazepines (e.g., anxiolytic, anticonvulsant), a primary focus will be to evaluate libraries of 1,4,5-oxathiazepane 4,4-dioxides for a wide range of pharmacological effects. nih.govnih.gov
Applications as Privileged Scaffolds: Investigating the use of the oxathiazepane ring as a constrained dipeptide mimetic or as a scaffold for presenting pharmacophoric groups in three-dimensional space, a role fulfilled by other seven-membered heterocycles in drug design. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers systematically retrieve and evaluate literature on 1,4,5-oxathiazepane 4,4-dioxide?
- Methodology :
- Use structured search strategies combining synonyms (e.g., "1,4,5-oxathiazepane dioxide," "OTD") and Boolean operators across databases like PubMed, SciFinder, and Reaxys.
- Filter results by excluding non-academic sources (e.g., patents, commercial websites) and prioritizing peer-reviewed journals.
- Apply the EPA’s data quality assessment framework (e.g., relevance, reliability, consistency) to evaluate sources, focusing on experimental reproducibility and analytical rigor .
- Tools : Utilize reference management software (e.g., EndNote) to organize findings and track conflicting data (e.g., synthesis yields, toxicity profiles).
Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?
- Synthesis :
- Adapt methodologies from analogous heterocycles (e.g., 1,2,5-oxadiazine derivatives): reflux hydrazones with acetic anhydride, isolate via ice precipitation, and purify by recrystallization .
- Optimize reaction conditions (temperature, solvent) based on substituent compatibility (e.g., cyclopropyl groups may require inert atmospheres) .
- Characterization :
- Use NMR (e.g., H/C) to confirm ring structure and substituent positions.
- Validate purity via HPLC-MS and compare melting points with literature values .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound be resolved?
- Case Study : Discrepancies in oxidation yields may arise from competing pathways (e.g., ring-opening vs. side-chain modification).
- Resolution Strategy :
- Conduct controlled experiments varying oxidizing agents (e.g., KMnO vs. HO) and monitor intermediates via in-situ IR spectroscopy.
- Compare kinetic data (e.g., Arrhenius plots) to identify dominant mechanisms under specific conditions .
Q. What experimental design principles mitigate challenges in synthesizing this compound derivatives for drug discovery?
- Design Framework :
- Scaffold Modification : Introduce substituents (e.g., methyl, halogen) at positions 1 and 5 to enhance stability while retaining bioactivity. Use regioselective alkylation/acylation protocols .
- Parallel Synthesis : Employ combinatorial libraries to screen substituent effects on solubility and metabolic stability .
- Troubleshooting :
- Address low yields by optimizing protecting groups (e.g., Boc for nitrogen) or switching solvents (e.g., DMF for polar intermediates) .
- Validate stereochemistry via X-ray crystallography if chiral centers are introduced .
Q. How can researchers assess the environmental and toxicological risks of this compound in academic settings?
- Risk Assessment Protocol :
- Exposure Analysis : Use EPA guidelines to quantify environmental persistence (e.g., hydrolysis half-life, biodegradability) .
- Toxicity Screening : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and compare results with structurally related compounds (e.g., 1,4-dioxane derivatives) .
- Data Gaps : Note limitations in current biomarker detection (e.g., lack of sensitive assays for urinary metabolites) and propose LC-MS/MS methods for trace analysis .
Methodological Resources
- Literature Search : Follow EPA’s exclusion criteria (e.g., omit occupational/human studies unless mechanistic) and prioritize environmental fate data .
- Synthetic Protocols : Reference PubChem’s reaction databases for reagent compatibility and safety guidelines (e.g., handling acetic anhydride) .
- Data Validation : Use the TSCA Scope Document framework to categorize studies by reliability (e.g., OECD-compliant assays vs. preliminary data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
